

Necrosulfonamide: A Technical Guide to its Chemical Properties and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrosulfonamide (NSA) has emerged as a critical chemical tool and potential therapeutic lead compound for its potent and specific inhibition of necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth overview of the chemical and physical properties of Necrosulfonamide, its mechanism of action targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, and detailed protocols for its application in experimental settings. This document is intended to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and drug discovery.

Chemical and Physical Properties

Necrosulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	(2E)-N-[4-[[(3-Methoxy-2-pyrazinyl)amino]sulfonyl]pheny l]-3-(5-nitro-2-thienyl)-2-propenamide	[1]
Synonyms	NSA, (E)-Necrosulfonamide	[2]
CAS Number	1360614-48-7	[3]
Molecular Formula	C18H15N5O6S2	[3]
Molecular Weight	461.47 g/mol	[3]
Appearance	Lyophilized powder	[3]
Purity	>98%	[3]
Solubility	Soluble in DMSO at 10 mg/mL[3], up to 20 mM in DMSO, and 92 mg/mL in fresh DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2]	[2][3]
Storage and Stability	Store lyophilized powder at -20°C for up to 24 months.[3] Once in solution (DMSO), store at -20°C and use within 3 months.[3] Aliquot to avoid multiple freeze-thaw cycles.[3]	[3]

Mechanism of Action

Necrosulfonamide is a potent and selective inhibitor of necroptosis.[3][4] Its primary mechanism of action involves the direct and covalent modification of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the most downstream effector of the necroptosis pathway.

Inhibition of MLKL and Necroptosis



Necroptosis is a regulated form of necrosis initiated by various stimuli, including tumor necrosis factor-alpha (TNF- α), in the presence of caspase inhibitors.[5] This signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Activated RIPK3 then phosphorylates MLKL.

Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[6] These MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of cellular contents.

Necrosulfonamide specifically targets a cysteine residue (Cys86) within the N-terminal domain of human MLKL.[2] Through a Michael addition reaction, NSA forms a covalent bond with this cysteine, which is crucial for the oligomerization of MLKL. By preventing MLKL oligomerization, Necrosulfonamide effectively blocks the final execution step of necroptosis.[7] It is important to note that NSA does not inhibit the upstream phosphorylation of MLKL by RIPK3.[8]

The specificity of Necrosulfonamide for human MLKL is attributed to the presence of Cys86. In murine MLKL, this residue is replaced by a tryptophan, rendering the mouse protein insensitive to NSA.[2]

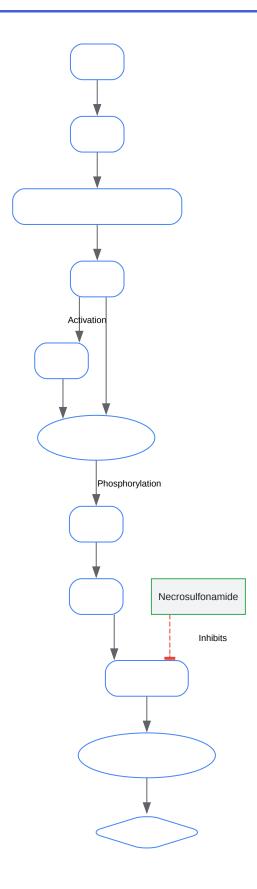
Inhibition of Pyroptosis

In addition to its role in necroptosis, Necrosulfonamide has been shown to inhibit pyroptosis, another form of programmed cell death. NSA directly targets and inhibits Gasdermin D (GSDMD), a key effector protein in the pyroptotic pathway.[9] This dual inhibitory activity makes Necrosulfonamide a valuable tool for dissecting the roles of both necroptosis and pyroptosis in various pathological conditions.

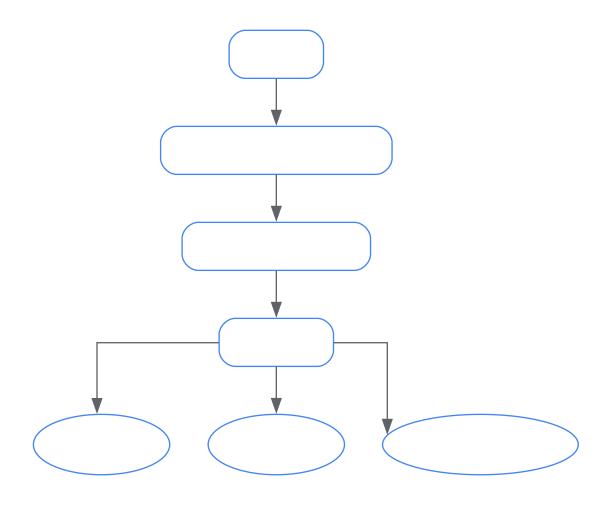
Signaling Pathways

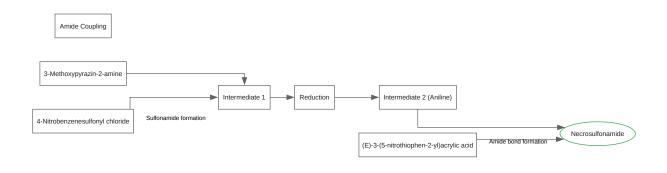
The following diagrams illustrate the necroptosis signaling pathway and the point of inhibition by Necrosulfonamide, as well as a simplified experimental workflow for studying its effects.











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